3-(3-Fluoropyridin-2-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(3-Fluoropyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2FN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom on the pyridine ring and the propan-1-amine side chain makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-2-yl)propan-1-amine dihydrochloride typically involves the fluorination of pyridine derivatives followed by amination. One common method involves the reaction of 3-fluoropyridine with propan-1-amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropyridin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
3-(3-Fluoropyridin-2-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The propan-1-amine side chain may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride
- 2-Fluoropyridin-3-amine
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Uniqueness
3-(3-Fluoropyridin-2-yl)propan-1-amine dihydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluoropyridine derivatives .
Properties
CAS No. |
2866353-93-5 |
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Molecular Formula |
C8H13Cl2FN2 |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-(3-fluoropyridin-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H11FN2.2ClH/c9-7-3-2-6-11-8(7)4-1-5-10;;/h2-3,6H,1,4-5,10H2;2*1H |
InChI Key |
HNEVICJJEVBBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCCN)F.Cl.Cl |
Origin of Product |
United States |
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